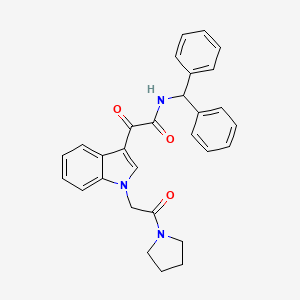
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which are involved in regulating gene expression and cellular metabolism. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide also has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, one limitation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide. One area of interest is the development of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide's potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide and its potential use in a variety of disease models.
Synthesemethoden
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide can be synthesized through a multi-step process involving the condensation of 3-hydroxybenzoic acid with propionyl chloride to form 3-(propionyl-oxy)benzoic acid. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 4-(3-hydroxybenzoyl)benzoic acid to yield N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular research. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have cardioprotective effects, reducing myocardial infarct size in models of ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-4-(3-hydroxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(11-19)20-18(23)13-8-6-12(7-9-13)17(22)14-4-3-5-16(21)10-14/h3-10,15,21H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASFICQCNEHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)



![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

